molecular formula C14H16N4OS2 B2571351 N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide CAS No. 941900-97-6

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide

Cat. No. B2571351
CAS RN: 941900-97-6
M. Wt: 320.43
InChI Key: FALIAJFPPMHZGR-UHFFFAOYSA-N
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Description

Thiazolo[3,2-b][1,2,4]triazole is a type of heterocyclic compound that has been studied for its potential anticancer properties . It’s a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives often involves multi-component and multi-stage synthetic protocols . For example, a series of novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl (heteryl)idene- and 5-aminomethylidene-moieties has been synthesized .


Molecular Structure Analysis

The molecular structure of thiazolo[3,2-b][1,2,4]triazole derivatives can be confirmed using various spectroscopic techniques . For instance, spectral analysis unequivocally confirmed the structures of the synthesized compound H3TP .


Chemical Reactions Analysis

The chemical reactions involving thiazolo[3,2-b][1,2,4]triazole derivatives can be complex and varied. For example, the reaction was completed by heating under reflux for 6–8 h .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-b][1,2,4]triazole derivatives can vary depending on the specific compound. For example, melting points, crystallization solvents, and yields for some compounds are reported .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Compounds with a thiazole moiety have shown significant analgesic and anti-inflammatory activities. This makes them potential candidates for the development of new pain relief medications. The compound’s ability to modulate inflammatory pathways could be harnessed to treat conditions like arthritis and other inflammatory disorders .

Antimicrobial and Antifungal Effects

Thiazole derivatives are known for their antimicrobial and antifungal effects. This compound could be part of new treatments against bacterial infections and fungal diseases. Its efficacy against various strains of microbes and fungi could be explored to develop broad-spectrum antibiotics or antifungals .

Antiviral Properties

The structural complexity of thiazole-containing compounds gives them the potential to act against viruses. Research into similar compounds has shown promise in inhibiting the replication of certain viruses, suggesting that this compound could be used in antiviral drug development .

Antitumor and Cytotoxic Activity

Some thiazole derivatives have been reported to exhibit antitumor and cytotoxic activity. This compound could be investigated for its potential to inhibit the growth of cancer cells and induce apoptosis, making it a candidate for cancer therapy research .

Neuroprotective Effects

The neuroprotective effects of thiazole derivatives make them interesting for the treatment of neurodegenerative diseases. By protecting neurons from damage, the compound could be used to slow the progression of diseases like Alzheimer’s and Parkinson’s .

Topoisomerase Inhibition

This compound has shown superior Top1 inhibitory activity at certain concentrations compared with powerful natural inhibitors like camptothecin. This property is crucial in cancer treatment, as topoisomerase inhibitors can prevent DNA replication in cancer cells, leading to cell death .

Anti-ulcerogenic Potential

Reports suggest that thiazolo-triazole derivatives may have low ulcerogenic properties due to their anti-oxidative activity. This indicates a potential application in the development of safer anti-inflammatory drugs that do not cause gastric ulcers as a side effect .

Future Directions

The future research directions for thiazolo[3,2-b][1,2,4]triazole derivatives could involve further exploration of their potential anticancer properties . Additionally, more research is needed to fully understand their mechanism of action and to optimize their synthesis.

Mechanism of Action

Target of Action

The primary target of N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the DNA strand during the normal cell cycle.

Mode of Action

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide: interacts with its target, Top1, by inhibiting its activity . This inhibition disrupts the normal cell cycle and prevents the cell from dividing, which can lead to cell death.

Biochemical Pathways

The inhibition of Top1 by N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide affects the DNA replication and transcription pathways . These pathways are crucial for cell division and growth. By disrupting these pathways, the compound can prevent the proliferation of cells.

Result of Action

The molecular and cellular effects of N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide ’s action include the inhibition of Top1, disruption of DNA replication and transcription, and prevention of cell division . These effects can lead to cell death, particularly in rapidly dividing cells.

properties

IUPAC Name

N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS2/c1-2-4-12(19)15-7-6-10-9-21-14-16-13(17-18(10)14)11-5-3-8-20-11/h3,5,8-9H,2,4,6-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALIAJFPPMHZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=CSC2=NC(=NN12)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide

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